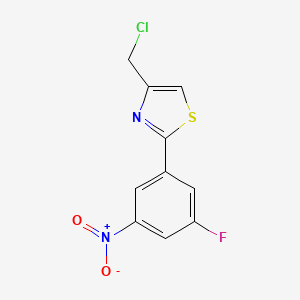
4-(Chloromethyl)-2-(3-fluoro-5-nitrophenyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-2-(3-fluoro-5-nitrophenyl)thiazole is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group, a fluoro-substituted phenyl ring, and a nitro group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(3-fluoro-5-nitrophenyl)thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Substituents: The chloromethyl group can be introduced via chloromethylation reactions, while the fluoro and nitro groups can be added through electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(3-fluoro-5-nitrophenyl)thiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be a site for nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Oxidation: The thiazole ring can undergo oxidation reactions, potentially leading to ring-opening or other structural modifications.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or thiol derivatives, while reduction can produce amino-substituted thiazoles.
Scientific Research Applications
Chemistry
In chemistry, 4-(Chloromethyl)-2-(3-fluoro-5-nitrophenyl)thiazole can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for creating libraries of compounds for drug discovery and materials science.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential as a pharmacophore in drug design. The presence of the nitro group suggests possible antimicrobial or anticancer activity, which can be explored through various bioassays.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the creation of products with specific properties and functions.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(3-fluoro-5-nitrophenyl)thiazole depends on its specific application. For example, if used as an antimicrobial agent, it may target bacterial enzymes or cell membranes, disrupting essential biological processes. In drug design, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-2-phenylthiazole: Lacks the fluoro and nitro substituents, making it less reactive.
2-(3-Fluoro-5-nitrophenyl)thiazole: Lacks the chloromethyl group, affecting its reactivity in nucleophilic substitution reactions.
4-(Methyl)-2-(3-fluoro-5-nitrophenyl)thiazole: Has a methyl group instead of a chloromethyl group, altering its chemical properties.
Uniqueness
4-(Chloromethyl)-2-(3-fluoro-5-nitrophenyl)thiazole is unique due to the combination of its substituents, which confer specific reactivity and potential applications. The presence of the chloromethyl group allows for further functionalization, while the fluoro and nitro groups can impart biological activity.
Properties
Molecular Formula |
C10H6ClFN2O2S |
|---|---|
Molecular Weight |
272.68 g/mol |
IUPAC Name |
4-(chloromethyl)-2-(3-fluoro-5-nitrophenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H6ClFN2O2S/c11-4-8-5-17-10(13-8)6-1-7(12)3-9(2-6)14(15)16/h1-3,5H,4H2 |
InChI Key |
RETJHZVWTXVNEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)C2=NC(=CS2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


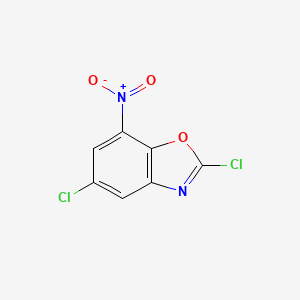
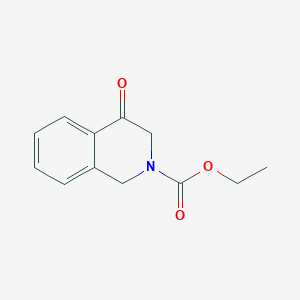
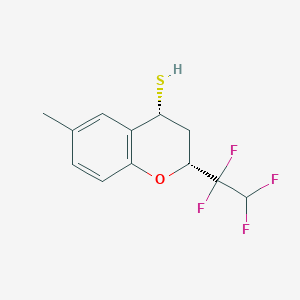
![Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid](/img/structure/B13717675.png)
![5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one](/img/structure/B13717682.png)
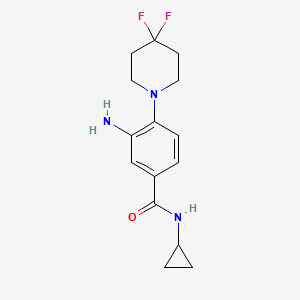
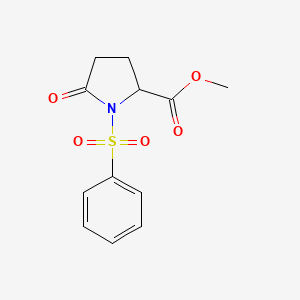
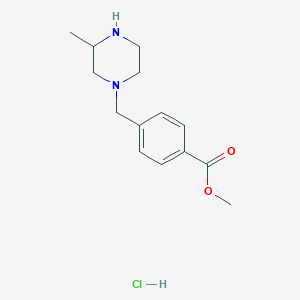
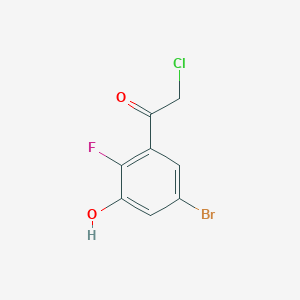
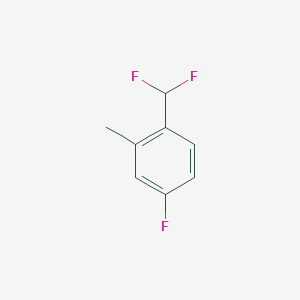
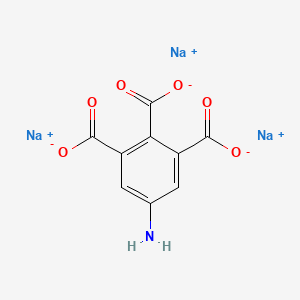
![(5-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13717726.png)
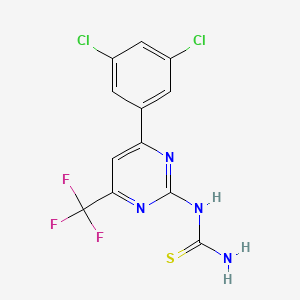
![5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole](/img/structure/B13717738.png)
